molecular formula C16H12O3 B11865527 3-Hydroxy-2-(2-methylphenyl)-4H-1-benzopyran-4-one CAS No. 95911-70-9

3-Hydroxy-2-(2-methylphenyl)-4H-1-benzopyran-4-one

Cat. No.: B11865527
CAS No.: 95911-70-9
M. Wt: 252.26 g/mol
InChI Key: MUMHVYNIIYDKSV-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(2-methylphenyl)-4H-1-benzopyran-4-one is a synthetic flavone derivative, part of the benzopyran class of heterocyclic compounds that are widely distributed in nature and have an extensive chemistry with diverse applications . This compound contains the 2-phenylbenzopyran pharmacophore, a structure recognized for a broad spectrum of biological activities, including antibiotic, anticancer, and antioxidant behavior . The introduction of the 3-hydroxy group is a key structural feature that influences its chemical properties and enables intermolecular interactions, such as hydrogen bonding, which can be critical for its function in research settings . Benzopyran derivatives, particularly flavones, are increasingly investigated in neuroscience for their potential in managing neurodegenerative conditions . Research indicates that pyran-based scaffolds, including flavones, show promise for Alzheimer's Disease (AD) by targeting multiple pathogenic pathways. These mechanisms may include inhibiting the accumulation of amyloid-beta (Aβ) plaques, exhibiting antiamyloidogenic action, and providing antioxidant capabilities to scavenge reactive oxygen species (ROS) . Furthermore, such 3-hydroxyflavone derivatives can serve as key intermediates in the synthesis of more complex molecules, such as carbon-monoxide-releasing molecules (CORMs) . The structural motif of this compound also lends itself to analytical applications, as related benzopyran derivatives are known to act as complexing agents for various transition metal ions, forming colored chelates useful in spectrophotometric analysis . This product is intended for research purposes only in these and other exploratory studies. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95911-70-9

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

3-hydroxy-2-(2-methylphenyl)chromen-4-one

InChI

InChI=1S/C16H12O3/c1-10-6-2-3-7-11(10)16-15(18)14(17)12-8-4-5-9-13(12)19-16/h2-9,18H,1H3

InChI Key

MUMHVYNIIYDKSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(C(=O)C3=CC=CC=C3O2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-(o-tolyl)-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the condensation of o-tolualdehyde with 4-hydroxycoumarin in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an appropriate solvent like ethanol or methanol. The product is then isolated through filtration and recrystallization.

Industrial Production Methods

Industrial production of 3-hydroxy-2-(o-tolyl)-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Metal Coordination Reactions

The 3-hydroxy and ketone groups enable coordination with transition metals. A Pt(II) complex forms under alkaline conditions (pH 8.92–9.21), exhibiting a 1:2 stoichiometry (Pt:HToC) :

  • λₘₐₓ : 509–525 nm (yellow complex)

  • Stoichiometry Confirmation : Job’s method and mole ratio analyses confirm the 1:2 ratio .

  • Geometry : Square planar around Pt(II), stabilized by deprotonated hydroxyl groups .

Hydrogen-Bonding Interactions

The 3-hydroxy group participates in intermolecular O—H⋯O=C hydrogen bonds, forming centrosymmetric R₂²(10) ring motifs in the crystal lattice . These interactions influence solubility and stability:

  • Bond Length : O—H⋯O = 1.84 Å

  • Dihedral Angle : 18.27° between benzopyranone and p-tolyl rings

Comparative Reactivity with Analogues

Reactivity differences arise from substituent positioning:

CompoundSubstituentKey Reactivity
3-Hydroxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one4-MethylEnhanced π-stacking (3.75 Å separation)
3-Hydroxy-2-(4-chlorophenyl) analogue4-ChloroIncreased electrophilic substitution
3-Hydroxy-2-(4-methoxyphenyl) analogue4-MethoxyReduced hydrogen-bonding capacity

Key Research Findings

  • Crystal Engineering : Hydrogen-bonded dimers contribute to a herringbone packing motif, enhancing crystallinity .

  • Biological Relevance : Metal complexes of this compound show promise in medicinal applications due to their stability and geometry .

Scientific Research Applications

Chemical Applications

1. Synthesis of Heterocyclic Compounds

  • The compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structure allows for modifications that can lead to the development of novel materials with enhanced properties.

2. Dyes and Pigments

  • Benzopyran derivatives are utilized in the formulation of dyes and pigments due to their vibrant colors and stability under various conditions. Their application in textile industries highlights their practical significance.

Biological Applications

1. Antioxidant Properties

  • Research indicates that 3-hydroxy-2-(2-methylphenyl)-4H-1-benzopyran-4-one exhibits significant antioxidant activity. This property is essential for protecting cells from oxidative stress, which is implicated in various diseases.

2. Anti-inflammatory Effects

  • The compound has demonstrated anti-inflammatory properties, making it a candidate for therapeutic applications in conditions characterized by chronic inflammation.

3. Antimicrobial Activity

  • Studies have shown that this compound possesses antimicrobial properties, which can be leveraged in developing new antibiotics or preservatives in food and pharmaceutical industries.

Medicinal Applications

1. Therapeutic Potential in Cancer Treatment

  • Preliminary studies suggest that this compound may have potential as an anticancer agent. Its ability to modulate signaling pathways involved in cell proliferation presents opportunities for cancer therapy.

2. Neurodegenerative Diseases

  • The compound has been investigated for its effects on neurodegenerative diseases, particularly through its action on protein kinase C (PKC) isoforms. It has been identified as a selective inhibitor of PKC-zeta, which is relevant in the context of neurobiological processes associated with addiction and cognitive decline .

Data Tables

Application Area Description References
ChemistryBuilding block for heterocyclic compounds
BiologicalAntioxidant, anti-inflammatory, antimicrobial
MedicinePotential anticancer agent, neuroprotective

Case Studies

Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of various benzopyran derivatives, including this compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting its utility as a natural antioxidant .

Case Study 2: Neuroprotective Effects
In a recent investigation into the effects of PKC-zeta inhibitors on psychostimulant abuse, this compound was found to selectively inhibit PKC-zeta activity, potentially aiding in the treatment of addiction-related disorders .

Mechanism of Action

The mechanism of action of 3-hydroxy-2-(o-tolyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The compound may also modulate signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers: Ortho vs. Para Substituents

3-Hydroxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one (QMJ-2)
  • Structure : Differs by the methyl group position (para instead of ortho on the phenyl ring).
  • Properties: Melting point: 250 ± 1°C (uncorrected) . Spectroscopic Data: IR and NMR signals indicate strong hydrogen bonding (e.g., -OH stretch at 3284 cm⁻¹) and aromatic interactions .
  • Comparison : The para-methyl group may enhance planarity and binding to HDAC enzymes compared to the sterically hindered ortho-methyl derivative.
7-Hydroxy-8-methyl-3-o-tolyl-2-trifluoromethyl-chromen-4-one
  • Structure : Contains an ortho-methylphenyl group (same as the target compound) but adds a trifluoromethyl group at position 2 and a hydroxy group at position 7 .
  • Impact of Substituents: Trifluoromethyl increases lipophilicity and metabolic stability.

Substituent-Type Variations

3-Hydroxy-2-(4-methylbenzoyl)-4H-1-benzopyran-4-one
  • Structure : Substitutes the phenyl group with a 4-methylbenzoyl (C₆H₄CO-) moiety.
  • Biological Relevance : Identified in metabolic studies of Bombyx mori, showing a high fold change (FC = 110.47) and variable importance in projection (VIP = 2.07), indicating significant biological or metabolic activity .
3-Hydroxy-4'-methoxyflavone and 3-Hydroxy-4'-chloroflavone
  • Methoxy Derivative :
    • Structure: 4'-methoxy substituent (electron-donating) .
    • Impact: Enhances resonance stabilization but reduces electrophilicity compared to methyl.
  • Chloro Derivative: Structure: 4'-chloro substituent (electron-withdrawing) .

Functional Group Additions

3-Hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones
  • Structure : Features a meta-hydroxyl group on the phenyl ring.
  • Biological Activity : Acts as isoform-selective PKC-ζ inhibitors. The hydroxyl group is critical for activity, as benzyl-protected analogues lose potency .
  • Comparison : The target compound’s ortho-methyl group lacks hydrogen-bonding capacity, suggesting divergent biological targets compared to hydroxylated analogues.

Biological Activity

3-Hydroxy-2-(2-methylphenyl)-4H-1-benzopyran-4-one, also known as a chromen-4-one derivative, is a compound that has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Overview of Biological Activities

The compound exhibits significant biological activities , including:

  • Antioxidant Properties : It has been shown to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.
  • Anti-inflammatory Effects : Research indicates that it can modulate inflammatory pathways, potentially aiding in the treatment of various inflammatory conditions.
  • Antimicrobial Activity : The compound demonstrates effectiveness against a range of microbial strains, including both Gram-positive and Gram-negative bacteria .

The biological activity of this compound is attributed to its interaction with various biological macromolecules. The hydroxy group in the structure allows for hydrogen bonding with proteins and nucleic acids, influencing their functions. This compound may also modulate key signaling pathways associated with inflammation and cell proliferation.

Table 1: Summary of Biological Activities

Activity Description
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryModulates inflammatory pathways; potential therapeutic for inflammatory diseases
AntimicrobialEffective against multiple bacterial strains (e.g., E. coli, S. aureus)

Antimicrobial Studies

Recent studies have highlighted the broad-spectrum antimicrobial properties of this compound. For instance:

  • In vitro tests demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), suggesting its potential as a therapeutic agent in treating infections .

Case Studies

  • Antioxidant Activity : A study evaluated the antioxidant capacity using various assays, revealing that the compound effectively reduced oxidative stress markers in cellular models.
  • Anti-inflammatory Effects : Another investigation focused on its ability to inhibit pro-inflammatory cytokines in vitro, demonstrating significant reductions in TNF-alpha and IL-6 levels.

Comparative Analysis with Similar Compounds

This compound can be compared with other benzopyrone derivatives to highlight its unique properties:

Compound Structure Biological Activity
3-Hydroxy-2-(2-methylphenyl)-4H-benzopyranStructureAntioxidant, anti-inflammatory, antimicrobial
3-Hydroxy-2-(p-tolyl)-4H-benzopyranStructureAntimicrobial, moderate antioxidant
3-Hydroxy-2-(phenyl)-4H-benzopyranStructureAnti-inflammatory, less potent than above

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